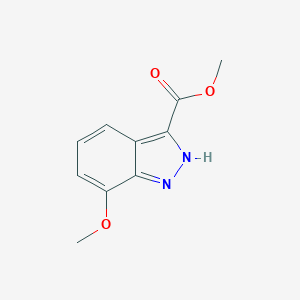

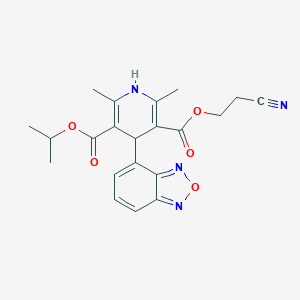

Methyl 7-methoxy-1H-indazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

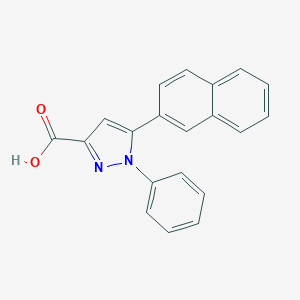

Methyl 7-methoxy-1H-indazole-3-carboxylate is a compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds containing a pyrazole ring fused to a benzene ring. Indazoles are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry for the development of new therapeutic agents .

Synthesis Analysis

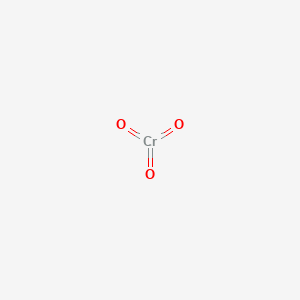

The synthesis of indazole derivatives can be approached through various methods. For instance, the methyl ester of 1H-indazole-3-carboxylic acid can be formed via intramolecular aliphatic diazonium coupling, as demonstrated in the diazotization of o-aminophenylacetic acid . Another related compound, methyl 1H-1,2,4-triazole-3-carboxylate, was synthesized from 1H-1,2,4-triazole using a sequence of hydroxymethylation, oxidation, and esterification . Although these methods do not directly describe the synthesis of methyl 7-methoxy-1H-indazole-3-carboxylate, they provide insight into the synthetic strategies that could be adapted for its preparation.

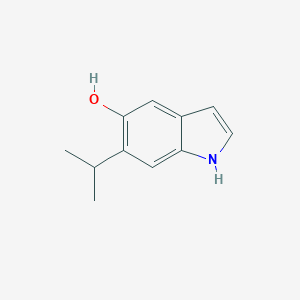

Molecular Structure Analysis

The molecular structure of indazole derivatives has been extensively studied. For example, the crystal structure of 7-methoxy-1H-indazole shows that the methoxy group lies in the plane of the indazole system . Theoretical studies, including Hartree-Fock (HF) and Density Functional Theory (DFT) methods, have been used to calculate structural parameters, vibrational frequencies, and molecular electrostatic potential (MEP) maps for related compounds . These studies are crucial for understanding the electronic nature and reactivity of the indazole ring system.

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The 4-carboxy group in triazole derivatives, for example, can be easily transformed into other functional groups, indicating the potential for chemical modifications in indazole derivatives as well . The presence of a methoxy group can influence the biological activity of the indazole ring, as seen in the case of 7-methoxyindazole, which exhibits inhibitory activity against neuronal nitric oxide synthase .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be characterized using spectroscopic techniques such as FT-IR, FT-Raman, UV, and NMR spectroscopy. These methods provide information on the vibrational modes, electronic nature, and magnetic field environment of the molecules . Computational studies can further predict the reactivity of the molecules through chemical descriptors and MEP analysis. Additionally, the non-linear optical (NLO) properties of these compounds can be investigated based on calculated values of polarizability and hyperpolarizability .

Aplicaciones Científicas De Investigación

Inhibition of Nitric Oxide Synthase

Methyl 7-methoxy-1H-indazole-3-carboxylate has been identified as an inhibitor of neuronal nitric oxide synthase. The crystal structure of its derivative, 7-methoxy-1H-indazole, reveals the alignment of the methoxy group with the indazole system, indicating potential interaction with the enzyme. This inhibition could have implications in various physiological and pathological processes where nitric oxide plays a role (Sopková-de Oliveira Santos et al., 2002).

Chemical Synthesis and Drug Development

The compound has been utilized in the synthesis of complex molecules. For instance, it has been employed in the practical synthesis of a CCR5 antagonist, which is orally active, indicating its role in the development of therapeutic agents (Ikemoto et al., 2005).

Pharmacological Activities

Derivatives of indazole, including those related to Methyl 7-methoxy-1H-indazole-3-carboxylate, are known for their diverse pharmacological activities. Novel derivatives have been synthesized, and their potential for various biological activities has been highlighted (Hariyanti et al., 2020).

Spectroscopic Profiling and Computational Studies

Methyl 7-methoxy-1H-indazole-3-carboxylate has been the subject of detailed spectroscopic and computational studies to understand its structure, vibrational modes, electronic nature, and reactivity. These studies are crucial in the design and development of biologically active molecules (Almutairi et al., 2017).

Potential Anti-inflammatory Agents

Research has been conducted to synthesize novel molecules based on the structure of Methyl 7-methoxy-1H-indazole-3-carboxylate for potential anti-inflammatory applications. This highlights its importance in the development of new therapeutic agents (Moloney, 2001).

Propiedades

IUPAC Name |

methyl 7-methoxy-2H-indazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-14-7-5-3-4-6-8(7)11-12-9(6)10(13)15-2/h3-5H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDUJTCUPWHNPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(NN=C21)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647226 |

Source

|

| Record name | Methyl 7-methoxy-2H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-methoxy-1H-indazole-3-carboxylate | |

CAS RN |

885278-95-5 |

Source

|

| Record name | Methyl 7-methoxy-1H-indazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 7-methoxy-2H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indol-5-yl]-2-thiophenecarboximidamide](/img/structure/B126828.png)